molecular formula C10H14ClNO B2439114 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride CAS No. 1354950-20-1

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2439114
CAS No.: 1354950-20-1
M. Wt: 199.68
InChI Key: BURWJZPEGLDGTI-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a derivative of isoindoline, a bicyclic structure that contains a nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Properties

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-6-5-11-7-9-3-1-2-4-10(9)8-11;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURWJZPEGLDGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of isoindoline derivatives with ethylene oxide or similar reagents. One common method includes the following steps:

    Starting Material: Isoindoline is used as the starting material.

    Reaction with Ethylene Oxide: Isoindoline reacts with ethylene oxide in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Formation of Intermediate: The reaction forms an intermediate compound, which is then hydrolyzed to produce 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amine derivatives.

    Substitution: Produces various substituted isoindoline derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
  • 2-(1,3-dihydro-2H-isoindol-2-yl)methylmelatonin
  • 1,4-Benzodioxin, 2,3-dihydro-

Uniqueness

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.

Biological Activity

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antiproliferative and antimicrobial properties.

The chemical formula of this compound is C10H13NOC_{10}H_{13}NO, with a molecular weight of 163.22 g/mol. It appears as a liquid or oil and is soluble in organic solvents. The compound's structure can be represented using various notations:

PropertyValue
IUPAC Name2-(1,3-dihydroisoindol-2-yl)ethanol
PubChem CID12250379
InChI KeyRPYLGKKUWYIZNY-UHFFFAOYSA-N
Boiling Point275.8 °C at 760 mmHg
Density1.128 g/cm³

Antiproliferative Effects

Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol have shown low micromolar concentrations being effective against human pancreatic tumors and cervical carcinoma cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
2-(2,3-dihydroisoindole)MIA PaCa-2<10
HeLa<10
A549<10

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This suggests that the compound may disrupt mitotic processes, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be within a range that suggests potential for therapeutic use .

Table 2: Antimicrobial Activity

MicroorganismMIC (μg/mL)
Staphylococcus aureus0.98
Escherichia coli1.5

Case Studies

A notable case study involved the synthesis and evaluation of various isoindole derivatives, including this compound. The study highlighted the compound's ability to inhibit biofilm formation in bacterial cultures, which is crucial in treating persistent infections .

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines, revealing a preferential suppression of rapidly dividing cells compared to normal fibroblasts .

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